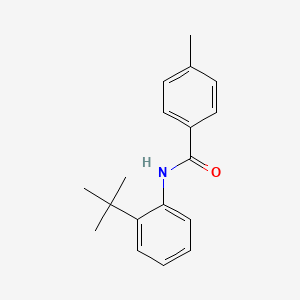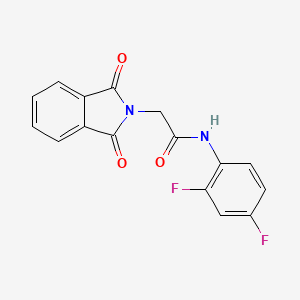
N-(2,4-dimethoxyphenyl)-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-3-phenylacrylamide, also known as DPA, is a compound that has been studied extensively for its potential therapeutic applications. DPA belongs to the class of compounds known as arylacrylamides, which have been found to exhibit a variety of biological activities.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-phenylacrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer growth, inflammation, and pain. N-(2,4-dimethoxyphenyl)-3-phenylacrylamide has been found to inhibit the activity of the enzyme, cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(2,4-dimethoxyphenyl)-3-phenylacrylamide has also been found to inhibit the activity of the protein, nuclear factor kappa B (NF-κB), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-3-phenylacrylamide has been found to have a variety of biochemical and physiological effects. In cancer research, N-(2,4-dimethoxyphenyl)-3-phenylacrylamide has been found to induce cell cycle arrest and apoptosis in cancer cells. N-(2,4-dimethoxyphenyl)-3-phenylacrylamide has also been found to inhibit the migration and invasion of cancer cells, which may help to prevent the spread of cancer. In inflammation research, N-(2,4-dimethoxyphenyl)-3-phenylacrylamide has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-(2,4-dimethoxyphenyl)-3-phenylacrylamide has also been found to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. In pain research, N-(2,4-dimethoxyphenyl)-3-phenylacrylamide has been found to reduce the sensitivity of neurons to pain stimuli.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,4-dimethoxyphenyl)-3-phenylacrylamide in lab experiments is that it has been extensively studied and its properties are well characterized. N-(2,4-dimethoxyphenyl)-3-phenylacrylamide is also relatively easy to synthesize, which makes it readily available for research. However, one limitation of using N-(2,4-dimethoxyphenyl)-3-phenylacrylamide in lab experiments is that it may have off-target effects, which could complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-dimethoxyphenyl)-3-phenylacrylamide. One area of research is the development of N-(2,4-dimethoxyphenyl)-3-phenylacrylamide derivatives with improved properties, such as increased potency or selectivity. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of N-(2,4-dimethoxyphenyl)-3-phenylacrylamide. This could lead to the identification of new targets for drug development. Finally, further research is needed to determine the safety and efficacy of N-(2,4-dimethoxyphenyl)-3-phenylacrylamide in animal models and clinical trials.
Synthesemethoden
The synthesis of N-(2,4-dimethoxyphenyl)-3-phenylacrylamide involves the reaction of 2,4-dimethoxybenzaldehyde with phenylacetic acid in the presence of a base catalyst. This reaction results in the formation of the intermediate, 2,4-dimethoxyphenyl-3-phenylpropenoic acid, which is then converted into N-(2,4-dimethoxyphenyl)-3-phenylacrylamide by reaction with thionyl chloride and a secondary amine.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-3-phenylacrylamide has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and pain. In cancer research, N-(2,4-dimethoxyphenyl)-3-phenylacrylamide has been found to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. N-(2,4-dimethoxyphenyl)-3-phenylacrylamide has also been shown to have anti-inflammatory properties, which may make it useful for the treatment of inflammatory diseases such as arthritis. In addition, N-(2,4-dimethoxyphenyl)-3-phenylacrylamide has been found to have analgesic properties, which may make it useful for the treatment of pain.
Eigenschaften
IUPAC Name |
(E)-N-(2,4-dimethoxyphenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-14-9-10-15(16(12-14)21-2)18-17(19)11-8-13-6-4-3-5-7-13/h3-12H,1-2H3,(H,18,19)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNAUFMNGYJQCE-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2,4-dimethoxyphenyl)-3-phenylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-methyl-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide](/img/structure/B5886013.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5886021.png)




![1-ethyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B5886076.png)

![N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5886082.png)

![3-[(3-bromo-4-methoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazole](/img/structure/B5886091.png)